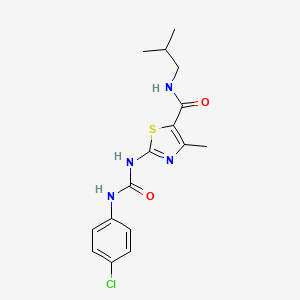
2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O2S and its molecular weight is 366.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(4-chlorophenyl)ureido)-N-isobutyl-4-methylthiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activities, and therapeutic implications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The structure of this compound features a thiazole ring, which is known for its pharmacological significance. The synthesis typically involves multiple reactions that optimize yield and selectivity. The following reactions are commonly employed:
- Formation of the thiazole ring using appropriate precursors.
- Ureido group incorporation via reaction with isocyanates.
- Substitution reactions to introduce the chlorophenyl and isobutyl groups.
Biological Activity
The biological activity of this compound has been extensively studied, particularly its anticancer properties. Thiazole derivatives are known for a range of pharmacological effects, including:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve apoptosis induction through modulation of the Bax/Bcl-2 ratio and activation of caspases .
Case Studies
-
Cytotoxicity Evaluation : A study assessed the cytotoxic effects of several thiazole derivatives against MCF-7 and HepG2 cells using the MTT assay. The results indicated that this compound exhibited an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
Compound Cell Line IC50 (µg/mL) This compound MCF-7 5.36 5-Fluorouracil MCF-7 6.80 This compound HepG2 3.13 5-Fluorouracil HepG2 8.40 - Mechanistic Studies : Further investigations revealed that treatment with this compound led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively. This was accompanied by an increase in apoptotic markers, suggesting a targeted mechanism for its anticancer effects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contextualized within a broader family of thiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Contains amino group; used in various therapeutic applications | Antimicrobial and anticancer properties |
| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide | Similar thiazole structure; contains acetamide | Anticancer activity against resistant cell lines |
| Benzothiazoles | Related heterocyclic compounds; diverse substituents | Broad spectrum antimicrobial activity |
These comparisons highlight the unique structural features of this compound that may confer specific activities not present in other thiazole derivatives.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-9(2)8-18-14(22)13-10(3)19-16(24-13)21-15(23)20-12-6-4-11(17)5-7-12/h4-7,9H,8H2,1-3H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDLVOIFTIGRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













